![molecular formula C19H24N4O2S B2735559 2-(cyclopentylsulfanyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one CAS No. 1396711-17-3](/img/structure/B2735559.png)
2-(cyclopentylsulfanyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-(cyclopentylsulfanyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one is a complex organic compound that features a combination of cyclopentylthio, pyrazolo[1,5-a]pyridine, and piperazine moieties. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylsulfanyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the piperazine ring: This step may involve nucleophilic substitution reactions.
Introduction of the cyclopentylthio group: This can be done through thiolation reactions using cyclopentylthiol and suitable activating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Coupling Pyrazolo[1,5-a]pyrimidine to Piperazine
The pyrazolo[1,5-a]pyrimidine is attached to the piperazine via a carbonyl linkage :
-
Reagents : Pyrazolo[1,5-a]pyrimidine, carbonyl chloride, base (e.g., K₂CO₃).
-
Mechanism : The carbonyl group on piperazine reacts with the pyrazolo ring, likely via amide bond formation or direct acylation .
Spectral and Analytical Validation
Potential Modifications and Derivatives
-
Halogenation : Bromination of the piperazine-ethanone moiety to enable further substitutions .
-
Cross-coupling : Pd-catalyzed reactions to introduce aryl or alkynyl groups .
Key Challenges and Considerations
-
Regioselectivity : Ensuring proper cyclocondensation regiochemistry in pyrazolo[1,5-a]pyrimidine formation .
-
Yield Optimization : Moderate yields in cyclocondensation steps may require catalyst screening (e.g., ZrCl₄ vs. other Lewis acids) .
-
Stability : Sensitivity of the thione-thiol system to reaction conditions (e.g., KOH/EtOH reflux) .
Applications De Recherche Scientifique
Kinase Inhibition
Pyrazolo[1,5-a]pyridines, including the compound , have been identified as effective inhibitors of various protein kinases, which are crucial in regulating cellular processes such as growth and differentiation. The compound has been shown to target specific kinases implicated in cancer progression, particularly Casein Kinase 2 (CK2) . CK2 is known for its role in cell proliferation and survival, making it a significant target for cancer therapies.
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit potent inhibitory effects on CK2 with low nanomolar IC50 values, indicating high efficacy in vitro against cancer cell lines . This suggests that the compound could be developed as a therapeutic agent for cancers where CK2 is overactive.
Anti-Cancer Activity
The anti-proliferative effects of pyrazolo[1,5-a]pyridine derivatives have been validated through various assays. For example, studies involving the NCI-60 cancer cell line panel revealed that these compounds can induce significant cytotoxicity in multiple cancer types without substantial toxicity to normal cells . This selectivity is critical for developing safer cancer therapies.
Synthesis Strategies
The synthesis of derivatives like 2-(cyclopentylsulfanyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one typically involves cycloaddition reactions and modifications of existing pyrazole frameworks . Recent advancements in synthetic methodologies have allowed for the efficient production of such compounds with varied substituents that can enhance their pharmacological profiles.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the efficacy of these compounds. For instance, modifications at the piperazine or pyrazole moieties can significantly influence their binding affinity and selectivity towards specific kinases . This knowledge aids in designing more potent analogs.
Case Study: CK2 Inhibition
A notable study focused on a series of pyrazolo[1,5-a]pyrimidines demonstrated their ability to inhibit CK2 effectively. The research highlighted that small structural changes could lead to significant variations in potency and selectivity against CK2 and other kinases .
Compound | IC50 (nM) | Selectivity | Remarks |
---|---|---|---|
IC20 | 8 | High | Potent CK2 inhibitor |
IC19 | 32 | Moderate | Effective against multiple kinases |
Silmitasertib | 10 | Low | Known CK2 inhibitor for comparison |
This table illustrates how slight modifications can yield compounds with varying degrees of effectiveness against targeted kinases.
Clinical Relevance
The ongoing clinical trials for compounds derived from pyrazolo[1,5-a]pyridine suggest their potential application in treating various malignancies. For instance, silmitasertib is currently being evaluated for its efficacy against basal cell carcinoma and multiple myeloma .
Mécanisme D'action
The mechanism of action of 2-(cyclopentylsulfanyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclopentylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanol: A similar compound with an alcohol group instead of a carbonyl group.
2-(Cyclopentylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propane: A similar compound with a propane chain instead of an ethanone chain.
Uniqueness
The uniqueness of 2-(cyclopentylsulfanyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Activité Biologique
The compound 2-(cyclopentylsulfanyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a pyrazolo[1,5-a]pyridine moiety, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions, including cyclization and functionalization processes. While specific synthetic routes for this compound are not widely documented, similar compounds have been synthesized using established methodologies in heterocyclic chemistry.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. For instance, compounds within this class have been tested against various cancer cell lines, demonstrating cytotoxic effects. A notable study evaluated several pyrazolo derivatives against human cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia), with some compounds showing promising results in inhibiting cell proliferation .
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 15 | CDK2 inhibition |
Compound B | K-562 | 10 | Abl kinase inhibition |
This compound | TBD | TBD | TBD |
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor of various enzymes involved in cancer progression and inflammation. Pyrazolo[1,5-a]pyridines have been linked to the inhibition of phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways relevant to inflammation and cancer .
Case Studies
One significant case study involved the evaluation of a related pyrazolo[1,5-a]pyridine derivative in vivo, which demonstrated reduced tumor growth in xenograft models. This study highlighted the compound's ability to penetrate biological membranes effectively and its favorable pharmacokinetic profile .
Pharmacological Profile
The pharmacological profile of this compound is still under investigation. However, the presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, which may contribute to both antitumor and neuroprotective effects.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(cyclopentylsulfanyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Piperazine functionalization via nucleophilic substitution (e.g., coupling cyclopentylsulfanyl groups to the ethanone backbone) .
- Step 2 : Pyrazolo[1,5-a]pyridine-3-carbonyl attachment using amide bond formation (e.g., EDC/HOBt-mediated coupling under inert conditions).
- Optimization : Monitor reaction progress via TLC/HPLC and adjust solvent systems (e.g., DMF or dichloromethane) to improve yield. Purity validation requires column chromatography and recrystallization (e.g., using ethanol/water mixtures) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Assign peaks for the cyclopentylsulfanyl group (δ ~1.5–2.5 ppm for cyclopentyl protons) and piperazine/ethanone backbone (δ ~3.5–4.5 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode for [M+H]⁺ ion).
- X-ray Crystallography : Resolve stereochemistry and confirm piperazine-pyridine spatial arrangement (if single crystals are obtainable) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties and metabolic stability?
- Methodological Answer :
- In vitro assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- CYP450 Inhibition : Use fluorogenic substrates to assess interactions with CYP3A4/2D6 isoforms.
- In silico Modeling : Apply QSAR models (e.g., SwissADME) to predict logP, bioavailability, and blood-brain barrier permeability .
- Contradiction Management : Cross-validate conflicting metabolic data (e.g., species-specific differences) by repeating assays under standardized conditions .
Q. What strategies resolve contradictions in biological activity data across cell-based and in vivo studies?
- Methodological Answer :
- Dose-Response Analysis : Re-test activity in multiple cell lines (e.g., HEK293, HepG2) with controlled ATP levels to rule out false negatives .
- Pharmacodynamic Profiling : Compare tissue distribution (via LC-MS) and target engagement (e.g., Western blot for downstream biomarkers).
- Mechanistic Studies : Use CRISPR knockouts or siRNA silencing to confirm target specificity (e.g., if off-target effects explain discrepancies) .
Q. How to assess the compound’s environmental impact and ecological risks?
- Methodological Answer :
- Fate Analysis : Determine biodegradability (OECD 301F test) and soil/water partitioning coefficients (logKₒw) .
- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna and algal species (e.g., Chlorella vulgaris) to derive EC₅₀ values.
- Risk Modeling : Integrate persistence data (DT₅₀) and bioaccumulation potential into probabilistic models (e.g., USEtox) .
Q. Data Contradiction Analysis Framework
Q. Key Considerations for Experimental Design
- Theoretical Linkage : Align studies with established frameworks (e.g., receptor-ligand interaction theories for SAR analysis) .
- Replication : Use ≥3 biological replicates and blinded analysis to minimize bias .
- Data Transparency : Report raw datasets (e.g., NMR spectra, crystal coordinates) in supplementary materials .
Propriétés
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c24-18(14-26-15-5-1-2-6-15)21-9-11-22(12-10-21)19(25)16-13-20-23-8-4-3-7-17(16)23/h3-4,7-8,13,15H,1-2,5-6,9-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSPBGLUJNHECN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.